N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide
CAS No.:
Cat. No.: VC16301801
Molecular Formula: C12H9N3O5S
Molecular Weight: 307.28 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide -](/images/structure/VC16301801.png)
Specification
Molecular Formula | C12H9N3O5S |
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Molecular Weight | 307.28 g/mol |
IUPAC Name | N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide |
Standard InChI | InChI=1S/C12H9N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-5,16H,(H,14,17)(H,15,18)(H,13,19,20)/b8-5- |
Standard InChI Key | ZXAIMBDZCMVROU-YVMONPNESA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C\2/C(=O)NC(=O)S2)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NNC(=O)C=C2C(=O)NC(=O)S2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₂H₁₀N₄O₆S and a molar mass of 338.30 g/mol . Its IUPAC name reflects the Z-configuration of the exocyclic double bond in the thiazolidinedione ring, critical for maintaining planarity and electronic conjugation. The structure comprises two key domains:
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A 2-hydroxybenzohydrazide group, providing hydrogen-bonding capacity via the phenolic -OH and hydrazide -NH functionalities.
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A 2,4-dioxo-1,3-thiazolidin-5-ylidene moiety, contributing rigidity through its fused heterocyclic system .
Key stereoelectronic features include:
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π-Conjugation: The (2Z)-configuration enables delocalization across the thiazolidinedione ring and acetyl spacer, enhancing stability.
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Hydrogen-bonding networks: Intramolecular interactions between the hydrazide -NH and carbonyl oxygen optimize molecular geometry .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular formula | C₁₂H₁₀N₄O₆S | |
Molar mass (g/mol) | 338.30 | |
Tautomerism | Keto-enol (thiazolidinedione) | |
Predicted solubility | Low in water, moderate in DMSO |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves a three-step protocol, adapted from methodologies used for analogous thiazolidinone derivatives :
Step 1: Formation of 2-hydroxybenzohydrazide
2-Hydroxybenzoic acid is esterified to methyl salicylate, followed by hydrazinolysis to yield 2-hydroxybenzohydrazide.
Step 2: Condensation with (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
The hydrazide reacts with the thiazolidinedione-acetic acid derivative under acidic conditions (e.g., glacial acetic acid) to form the acetylhydrazine linkage. The Z-configuration is preserved via controlled reaction kinetics .
Step 3: Purification and Characterization
Crude product is recrystallized from ethanol and characterized via:
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¹H/¹³C NMR: Confirms hydrazide proton (δ 10.2–11.1 ppm) and thiazolidinedione carbonyl carbons (δ 165–175 ppm) .
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IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (-NH/-OH).
Target | Interaction Type | Binding Affinity (kcal/mol) |
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DprE1 (M. tuberculosis) | Hydrogen bonding, π-stacking | -7.0 (estimated) |
Topoisomerase II (Human) | Intercalation (anticancer) | -6.2 (estimated) |
Anticancer Prospects
Benzilic acid-derived thiazolidinones demonstrate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 8–12 µM) . The hydroxy group in N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide may enhance DNA intercalation or topoisomerase inhibition, though experimental validation is needed.
Molecular Modeling and Structure-Activity Relationships
Density Functional Theory (DFT) Analysis
Computational studies on similar compounds reveal:
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Frontier molecular orbitals: The HOMO is localized on the thiazolidinedione ring, while the LUMO resides on the benzohydrazide, favoring charge-transfer interactions .
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Global reactivity descriptors: Low chemical hardness (η = 3.1 eV) suggests high reactivity toward electrophiles .
ADMET Predictions
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